molecular formula C12H7NO3S B6376378 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1262000-54-3

4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6376378
CAS No.: 1262000-54-3
M. Wt: 245.26 g/mol
InChI Key: LVDGGPHBPYZVDN-UHFFFAOYSA-N
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Description

4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic. The uniqueness of this compound lies in its specific structure and the resulting properties and applications .

Properties

IUPAC Name

4-(4-cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c13-5-8-2-1-7(3-10(8)14)9-4-11(12(15)16)17-6-9/h1-4,6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGGPHBPYZVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684819
Record name 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-54-3
Record name 4-(4-Cyano-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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